

An In-Depth Technical Guide to PK11195 and its Application in PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

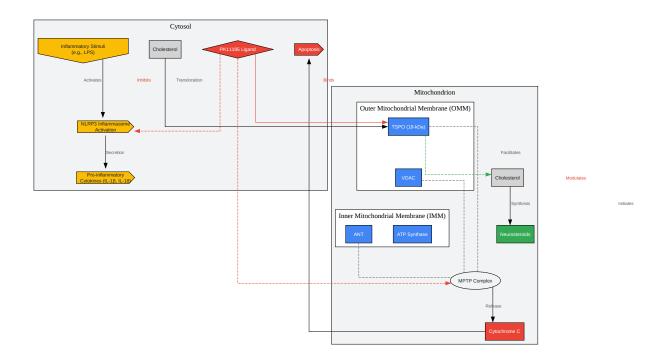
For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prototypical Ligand for Neuroinflammation Imaging

(R)-1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinoline carboxamide, commonly known as PK11195, is a high-affinity, selective antagonist for the 18-kDa Translocator Protein (TSPO).[1][2] Initially designated as the peripheral benzodiazepine receptor (PBR), TSPO is a transmembrane protein primarily located on the outer mitochondrial membrane.[3] In the central nervous system (CNS), TSPO is expressed at low levels in healthy brain parenchyma but is dramatically upregulated in activated glial cells, particularly microglia and astrocytes, as well as infiltrating macrophages, in response to injury or inflammation.[1][4] This upregulation has established TSPO as a key biomarker for neuroinflammation.

The radiolabeled R-enantiomer, [¹¹C]-(R)-PK11195, was the first and remains the most widely used and validated positron emission tomography (PET) radiotracer for imaging TSPO expression in vivo.[5][6] Its application has been pivotal in studying the neuroinflammatory components of a vast array of neurological and psychiatric disorders, including stroke, Alzheimer's disease, Parkinson's disease, multiple sclerosis, and amyotrophic lateral sclerosis. [1][6][7][8][9] Despite the development of second-generation TSPO tracers, [¹¹C]PK11195 remains a crucial reference standard due to its extensive characterization and its binding being independent of a common TSPO gene polymorphism (rs6971) that affects many newer ligands. [10][11] This guide provides a comprehensive technical overview of PK11195, its mechanism of

action, quantitative data, detailed experimental protocols for its use in PET imaging, and its applications and limitations.


Core Mechanism of Action: Targeting Mitochondrial TSPO

PK11195 exerts its effects by binding to TSPO, a key component of a multi-protein complex on the outer mitochondrial membrane. This complex is believed to include the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocase (ANT), forming part of the mitochondrial permeability transition pore (MPTP).[12][13] The binding of PK11195 to TSPO has been linked to several critical cellular functions.

- Modulation of Apoptosis: At high concentrations, TSPO ligands like PK11195 can modulate
 the function of the MPTP, a critical regulator of the intrinsic apoptotic pathway.[12] By
 interacting with the TSPO complex, PK11195 can influence the release of pro-apoptotic
 factors like cytochrome c from the mitochondria, thereby sensitizing cells to apoptosis.[12]
 [13]
- Neurosteroid Synthesis: TSPO is critically involved in the translocation of cholesterol from
 the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis
 of steroids and neurosteroids. PK11195 binding can stabilize the TSPO structure, which is
 thought to stimulate this cholesterol transport.[10]
- Inflammatory Signaling: The upregulation of TSPO is a hallmark of microglial activation.[10] PET imaging with [¹¹C]PK11195 allows for the in vivo visualization and quantification of this activation. Furthermore, studies suggest that TSPO ligands, including PK11195, can directly modulate inflammatory responses by inhibiting the activation of the NLRP3 inflammasome and reducing the secretion of pro-inflammatory cytokines such as IL-1β and IL-18.[14]

The diagram below illustrates the central role of TSPO in the mitochondrial membrane and the key pathways influenced by PK11195 binding.

Click to download full resolution via product page

Caption: TSPO signaling pathway at the outer mitochondrial membrane.

Quantitative Data Presentation

The affinity of PK11195 for TSPO and the quantitative metrics derived from PET imaging are crucial for interpreting study results. The following tables summarize key data from the literature.

Table 1: PK11195 Binding Affinity for TSPO

Parameter	Species/Tissue	Value	Reference(s)
Ki	Human	9.3 ± 0.5 nM	[15]
Human	3.60 ± 0.41 nM	[16]	
Kd	Human Brain Tissue	4.3 - 6.6 nM	_
Rat Brain Tissue	1.4 nM		_
IC50	Human (High-Affinity Binder)	0.51 nM (for competitor)	[11]
Human (Low-Affinity Binder)	Comparable to High- Affinity	[11]	

Note: Variations in reported affinity values can arise from different experimental conditions, such as tissue preparation, radioligand used ([3H]PK11195 vs. others), and assay temperature.

Table 2: Typical Quantitative Parameters from [11C]PK11195 PET Imaging Studies

Parameter	Study Population	Typical Injected Activity	Key Quantificati on Metric(s)	Typical Findings	Reference(s
Human	Parkinson's Disease	~370 MBq	Binding Potential (BP)	Increased BP in midbrain and putamen vs. controls	[17]
Multiple Sclerosis	~385 MBq	Volume of Distribution (VT)	VT decreased >16% in some patients after anti- inflammatory treatment	[18]	
ALS (SOD1 mutation)	312 - 375 MBq	Binding Potential (BPND)	Significantly increased BPND in cortical/subcortical areas	[6]	
Mitochondrial Disease	~397 MBq	Binding Potential (BPND)	Abnormal radiotracer binding correlated with clinical severity	[19]	_
Preclinical	Rat (Migraine Model)	~100 MBq	Binding Potential (BP)	Significantly higher BP in the affected hemisphere vs. control	[4]
Rat (Stroke Model)	N/A	Standardized Uptake Value (SUV)	Increased SUV in the ischemic core		

at day 4 and 7 postischemia

Experimental Protocols and Methodologies

Accurate and reproducible data from [11C]PK11195 PET studies rely on standardized experimental protocols. This section details the methodologies for radiosynthesis, preclinical and clinical imaging, and data analysis.

Radiosynthesis of [11C]-(R)-PK11195

[¹¹C]-(R)-PK11195 is typically synthesized via the N-methylation of its desmethyl precursor, (R)-N-desmethyl-PK11195, using [¹¹C]methyl iodide ([¹¹C]CH₃I) produced from a cyclotron. The process is performed in an automated synthesis module within a lead-shielded hot cell.

Protocol:

- [¹¹C]CO₂ Production: A target of nitrogen gas with trace oxygen is bombarded with protons in a cyclotron, yielding [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction.
- [¹¹C]CH₃I Synthesis: The [¹¹C]CO₂ is trapped and converted to [¹¹C]CH₃I. This is commonly achieved by reduction to [¹¹C]methane, followed by iodination, or by reduction with lithium aluminum hydride and subsequent reaction with hydroiodic acid.
- Radiolabeling Reaction: The gaseous [¹¹C]CH₃I is trapped in a reaction vessel containing the
 (R)-[N-desmethyl]PK11195 precursor (typically ~1 mg) dissolved in an aprotic solvent like
 dimethyl sulfoxide (DMSO) under basic conditions (e.g., potassium hydroxide or sodium
 hydroxide).[3][20]
- Heating: The reaction vessel is heated (e.g., 40-85°C) for a short duration (2-5 minutes) to facilitate the methylation reaction.[3][20]
- Purification: The reaction mixture is quenched and purified using semi-preparative reversephase high-performance liquid chromatography (HPLC) to separate [¹¹C]-(R)-PK11195 from unreacted precursor and other byproducts.

- Formulation: The collected HPLC fraction containing the product is reformulated for intravenous injection. This typically involves solid-phase extraction to remove the HPLC solvent, followed by elution with ethanol and dilution with sterile saline for injection.
- Quality Control: The final product undergoes rigorous quality control, including tests for radiochemical purity (>95%), specific activity, pH, and sterility before being released for injection. The total synthesis time is approximately 35-45 minutes.[3][20]

Click to download full resolution via product page

Caption: Workflow for the automated radiosynthesis of [11C]-(R)-PK11195.

Preclinical PET Imaging Protocol (Rat Model)

This protocol outlines a typical PET imaging study in a rat model of neuroinflammation.

Protocol:

- Animal Model: Induce neuroinflammation in male Sprague-Dawley or similar rats (e.g., via intrastriatal injection of lipopolysaccharide (LPS) or induction of focal ischemia). Shamoperated animals serve as controls.
- Animal Preparation: Anesthetize the animal (e.g., with 2-3% isoflurane). Place a catheter in the tail vein for radiotracer injection. Maintain body temperature throughout the experiment.
- Radiotracer Administration: Administer a bolus injection of [¹¹C]PK11195 (typically ~100 MBq) via the tail vein catheter at the start of the PET acquisition.[4]
- PET Data Acquisition: Perform a dynamic PET scan for 60-90 minutes using a dedicated small-animal PET scanner. Acquire data in list mode to allow for flexible time-frame



reconstruction.

- Anatomical Imaging: Acquire a T1 or T2-weighted MRI or a CT scan for anatomical coregistration and attenuation correction.
- Data Reconstruction: Reconstruct the dynamic PET data into a series of time frames (e.g., 6x10s, 6x30s, 11x60s, 15x180s).[4] Apply corrections for attenuation, scatter, and radioactive decay.
- (Optional) Blocking/Displacement Study: To confirm specificity, a separate cohort of animals
 can be pre-treated with a high dose of unlabeled PK11195, or unlabeled ligand can be
 injected mid-scan (e.g., at 20 minutes) to observe displacement of the radiotracer.[4]
- Post-Imaging Analysis: Co-register PET images to the anatomical scan. Define regions of interest (ROIs) on the lesion site and contralateral regions. Generate time-activity curves (TACs) for each ROI and perform kinetic modeling (see Section 4.4).

Click to download full resolution via product page

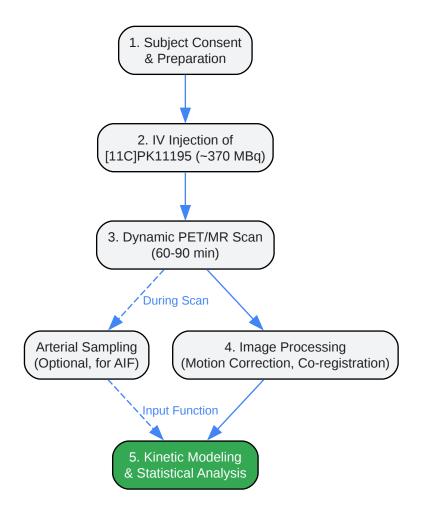
Caption: Workflow for a preclinical [11C]PK11195 PET imaging study.

Clinical PET Imaging Protocol (Human Subjects)

This protocol describes a typical PET imaging study in human subjects, for example, patients with a neurodegenerative disease.

Protocol:

 Subject Recruitment: Recruit patients and age-matched healthy controls. Obtain informed consent. The study protocol must be approved by a research ethics committee.


Foundational & Exploratory

- Subject Preparation: Subjects fast for at least 4-6 hours prior to the scan. An intravenous
 catheter is placed in an antecubital vein for radiotracer injection. For studies requiring an
 arterial input function, an arterial line is placed in the radial artery.
- Radiotracer Administration: A bolus of [¹¹C]-(R)-PK11195 is injected intravenously over ~30 seconds. The injected activity is typically in the range of 300-400 MBq.[6][21]
- PET Data Acquisition: A dynamic PET scan is acquired for 60-90 minutes. Modern studies
 often use a hybrid PET/MR scanner to acquire simultaneous anatomical MRI (e.g., T1weighted) and PET data.[21]
- Data Acquisition Framing: List-mode data is reconstructed into a dynamic sequence of time frames, often with shorter frames at the beginning to capture the initial kinetics (e.g., 6x30s, 2x1m, 1x3m, 3x5m, 2x10m, 1x15m).[6]
- Arterial Blood Sampling (if applicable): If using full kinetic modeling, timed arterial blood samples are taken throughout the scan to measure whole blood and plasma radioactivity and to determine the fraction of unchanged radiotracer (metabolite correction).
- Image Processing: Individual PET frames are realigned to correct for subject motion. The PET image is co-registered to the subject's high-resolution T1-weighted MRI.
- Data Analysis: Time-activity curves are extracted from brain regions of interest defined on the co-registered MRI. Kinetic modeling is then applied (see Section 4.4).

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. PK 11195 Wikipedia [en.wikipedia.org]
- 2. High-affinity peripheral benzodiazepine receptor ligand, PK11195, regulates protein phosphorylation in rat brain mitochondria under control of Ca(2+) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inis.iaea.org [inis.iaea.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]

Foundational & Exploratory

- 5. Have (R)-[11C]PK11195 challengers fulfilled the promise? A scoping review of clinical TSPO PET studies PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11C-PK11195 PET-based molecular study of microglia activation in SOD1 amyotrophic lateral sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 7. PET Imaging of Neuroinflammation in Alzheimer's Disease PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imaging of activated microglia with PET and [11C]PK 11195 in corticobasal degeneration PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo imaging of microglial activation with [11C](R)-PK11195 PET in idiopathic Parkinson's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Translocator protein (TSPO): the new story of the old protein in neuroinflammation [bmbreports.org]
- 11. d-nb.info [d-nb.info]
- 12. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells PMC [pmc.ncbi.nlm.nih.gov]
- 15. The low-affinity binding of second generation radiotracers targeting TSPO is associated with a unique allosteric binding site PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [11C]-PK11195 PET: quantification of neuroinflammation and a monitor of antiinflammatory treatment in Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. neurology.org [neurology.org]
- 20. Automated radiosynthesis of [11C]morphine for clinical investigation PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to PK11195 and its Application in PET Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678503#pk11195-and-its-application-in-pet-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com